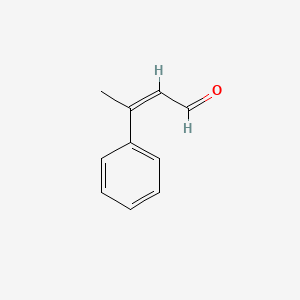
Iearoryjiszkgk-clfysbassa-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-Phenyl-2-butenal: is an organic compound with the molecular formula C10H10O. It is characterized by the presence of a phenyl group attached to a butenal chain with a double bond in the Z-configuration. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing (Z)-3-Phenyl-2-butenal is through aldol condensation. This involves the reaction of benzaldehyde with acetaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate aldol, which then undergoes dehydration to yield (Z)-3-Phenyl-2-butenal.
Wittig Reaction: Another synthetic route involves the Wittig reaction, where benzyltriphenylphosphonium chloride reacts with acetaldehyde in the presence of a strong base like sodium hydride to form (Z)-3-Phenyl-2-butenal.
Industrial Production Methods: Industrial production of (Z)-3-Phenyl-2-butenal typically involves large-scale aldol condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as distillation and recrystallization to purify the final compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (Z)-3-Phenyl-2-butenal can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to (Z)-3-Phenyl-2-butenol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: (Z)-3-Phenyl-2-butenal can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Grignard reagents in anhydrous ether.
Major Products Formed:
Oxidation: (Z)-3-Phenyl-2-butenoic acid.
Reduction: (Z)-3-Phenyl-2-butenol.
Substitution: Various substituted phenylbutenals depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: (Z)-3-Phenyl-2-butenal is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand the behavior of aldehydes in biological systems.
Medicine:
Drug Development: (Z)-3-Phenyl-2-butenal is explored for its potential therapeutic properties and is used in the development of new drugs.
Industry:
Fragrance Industry: Due to its aromatic properties, (Z)-3-Phenyl-2-butenal is used in the formulation of perfumes and fragrances.
Mecanismo De Acción
The mechanism of action of (Z)-3-Phenyl-2-butenal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to modifications in their activity. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparación Con Compuestos Similares
(E)-3-Phenyl-2-butenal: The E-isomer of 3-Phenyl-2-butenal, which has different spatial arrangement of the double bond.
Cinnamaldehyde: A structurally similar compound with a phenyl group attached to a propenal chain.
Uniqueness:
Configuration: The Z-configuration of (Z)-3-Phenyl-2-butenal imparts unique chemical and physical properties compared to its E-isomer.
Reactivity: The presence of the phenyl group and the aldehyde functionality makes (Z)-3-Phenyl-2-butenal highly reactive in various chemical reactions.
Propiedades
Fórmula molecular |
C10H10O |
|---|---|
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
(Z)-3-phenylbut-2-enal |
InChI |
InChI=1S/C10H10O/c1-9(7-8-11)10-5-3-2-4-6-10/h2-8H,1H3/b9-7- |
Clave InChI |
IEARORYJISZKGK-CLFYSBASSA-N |
SMILES isomérico |
C/C(=C/C=O)/C1=CC=CC=C1 |
SMILES canónico |
CC(=CC=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















